molecular formula C8H9BrClN B1501228 6-Bromoindoline hydrochloride CAS No. 1187933-30-7

6-Bromoindoline hydrochloride

Cat. No.: B1501228
CAS No.: 1187933-30-7
M. Wt: 234.52 g/mol
InChI Key: VFCCBOIKVPGOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives involves alkylation reactions under phase transfer catalysis (PTC) conditions . The structural characterization of all compounds was performed using 1H and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through single-crystal X-ray diffraction analysis . The InChI code for this compound is 1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 234.52 . The InChI key for this compound is VFCCBOIKVPGOJJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis Applications : The Knorr synthesis involves the condensation between β-keto esters and bromoaniline, leading to the preparation of 6-bromoquinolin-2(1H)-one. This method has been optimized to avoid the formation of alternative products, demonstrating its utility in synthesizing complex quinoline derivatives efficiently (Wlodarczyk et al., 2011).

  • Photochromic Spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] : The synthesis of photochromic compounds through the Duff formylation of bromo-quinolines and their condensation with indolines demonstrates the versatility of bromoindoline derivatives in creating materials with photo-responsive properties (Voloshin et al., 2008).

  • Bromination and Nucleophilic Substitution : Studies on the regioselective bromination of indolines and their subsequent transformation into methoxy derivatives highlight the role of bromoindoline compounds in synthetic organic chemistry, providing pathways for creating structurally diverse molecules (Miyake & Kikugawa, 1983).

Biological and Medicinal Applications

  • Marine Natural Products and Receptor Agonists : The isolation of 6-Bromohypaphorine from marine organisms and its identification as an agonist for human α7 nicotinic acetylcholine receptor underscore the potential of bromoindoline derivatives in drug discovery and neuropharmacology (Kasheverov et al., 2015).

Material Science and Other Applications

  • Gene Activation using Caged RNA/DNA : The development of caged compounds for the photo-mediated control of gene expression in zebrafish embryos demonstrates the utility of bromoindoline derivatives in molecular biology and genetics, enabling precise spatial and temporal control of gene activity (Ando et al., 2001).

Safety and Hazards

The safety information for 6-Bromoindoline hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , and the precautionary statements include P261-P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

6-Bromoindoline hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and cell cycle regulation. The molecular mechanism of this compound also involves interactions with receptor proteins, influencing signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions. Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activities and cellular processes. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of cytochrome P450 enzymes, which play a pivotal role in the metabolism of drugs and xenobiotics. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and redox reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. For example, it can be transported across cell membranes by organic cation transporters, which are responsible for the uptake of positively charged molecules. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations enable this compound to interact with specific biomolecules and exert its biochemical effects. For instance, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular respiration and energy production .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCCBOIKVPGOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672045
Record name 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-30-7
Record name 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2.3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoindoline hydrochloride
Reactant of Route 2
6-Bromoindoline hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Bromoindoline hydrochloride
Reactant of Route 4
6-Bromoindoline hydrochloride
Reactant of Route 5
6-Bromoindoline hydrochloride
Reactant of Route 6
6-Bromoindoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.